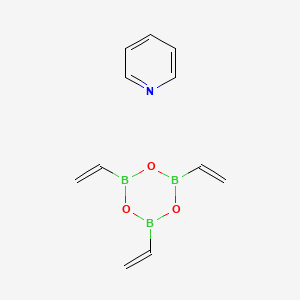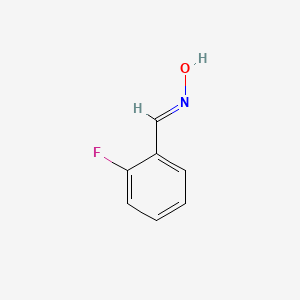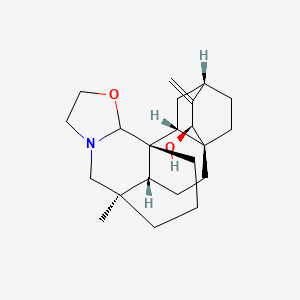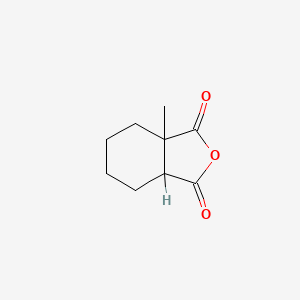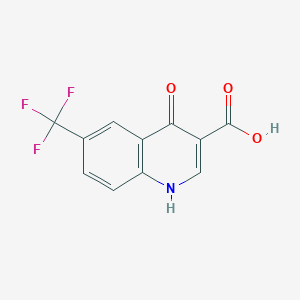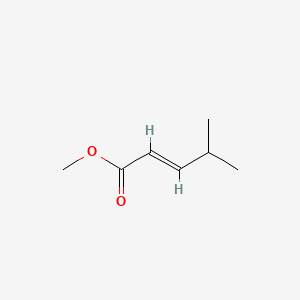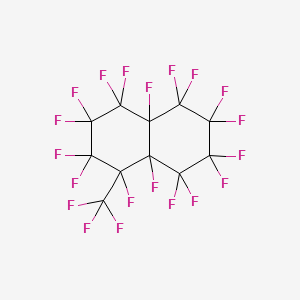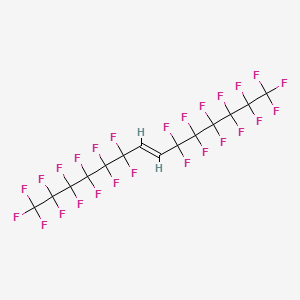
trans-1,2-Bis(perfluorohexyl)ethylene
Vue d'ensemble
Description
Trans-1,2-Bis(perfluorohexyl)ethylene is a chemical compound with the molecular formula C14H2F26 . It is a type of perfluorinated compound, which means it contains multiple fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 41 bonds, including 39 non-H bonds, 1 multiple bond, 10 rotatable bonds, and 1 double bond . The molecular weight of this compound is 664.12 g/mol .Physical and Chemical Properties Analysis
This compound has a density of 1.679g/cm3 . Its boiling point is 226ºC at 760 mmHg . The exact melting point is not available .Applications De Recherche Scientifique
Photochemical Reactions
trans-1,2-Bis(perfluorohexyl)ethylene has been studied for its role in solid-state photochemical [2+2] cycloaddition reactions. These reactions are significant in both discrete molecular and metal complexes, as well as in hydrogen-bonded and coordination polymeric structures. The orientation of molecules in solid-state and their photochemical behavior based on Schmidt's postulates are key areas of interest (Nagarathinam, Peedikakkal & Vittal, 2008).
Synthesis and Chemical Properties
The compound has been used in the synthesis of various polyfluoroalkanes, where its reaction and transformation properties under different conditions have been explored. This includes studies on fluorination and dehydrofluorination processes (Pedler, Smith & Tatlow, 1972).
Alternative to Maleic Anhydride
Research indicates that this compound can be an alternative to maleic anhydride due to its comparable dienophilic reactivity. This is important in the synthesis of various chemical compounds, where it can offer an advantage in certain chemical processes (Lucchi & Modena, 1983).
Metal Complex Formation
It has been used in the study of metal complex formations, particularly in coordination chemistry. This includes its interaction with elements like nickel and zinc, forming various types of complexes and exploring their properties (Bayer & Witte, 1977).
Photoisomerization Studies
The compound has been a subject of interest in studies focusing on the photoisomerization of olefin radicals. These studies are crucial for understanding the photochemical properties and reactivity of such compounds (Ebbesen et al., 1988).
Spectroscopic Studies
This compound has been extensively studied using spectroscopic methods, helping to understand its structural and electronic properties. This research is vital for its application in material science and molecular engineering (McMahon & Babcock, 1982).
Surface Area and Tortuosity Modification
It has been used in modifying the surface area and tortuosity of mesoporous materials. This is important for applications in catalysis, separation processes, and material science (Álvaro, Ferrer, García & Rey, 2002).
Scientific Research Applications of this compound
Photochemical Reactions
This compound has been studied for its role in solid-state photochemical [2+2] cycloaddition reactions. These reactions are significant in both discrete molecular and metal complexes, as well as in hydrogen-bonded and coordination polymeric structures. The orientation of molecules in solid-state and their photochemical behavior based on Schmidt's postulates are key areas of interest (Nagarathinam, Peedikakkal & Vittal, 2008).
Synthesis and Chemical Properties
The compound has been used in the synthesis of various polyfluoroalkanes, where its reaction and transformation properties under different conditions have been explored. This includes studies on fluorination and dehydrofluorination processes (Pedler, Smith & Tatlow, 1972).
Alternative to Maleic Anhydride
Research indicates that this compound can be an alternative to maleic anhydride due to its comparable dienophilic reactivity. This is important in the synthesis of various chemical compounds, where it can offer an advantage in certain chemical processes (Lucchi & Modena, 1983).
Metal Complex Formation
It has been used in the study of metal complex formations, particularly in coordination chemistry. This includes its interaction with elements like nickel and zinc, forming various types of complexes and exploring their properties (Bayer & Witte, 1977).
Photoisomerization Studies
The compound has been a subject of interest in studies focusing on the photoisomerization of olefin radicals. These studies are crucial for understanding the photochemical properties and reactivity of such compounds (Ebbesen et al., 1988).
Spectroscopic Studies
This compound has been extensively studied using spectroscopic methods, helping to understand its structural and electronic properties. This research is vital for its application in material science and molecular engineering (McMahon & Babcock, 1982).
Propriétés
IUPAC Name |
(E)-1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,10,10,11,11,12,12,13,13,14,14,14-hexacosafluorotetradec-7-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H2F26/c15-3(16,5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)37)1-2-4(17,18)6(21,22)8(25,26)10(29,30)12(33,34)14(38,39)40/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEKJPRYZMFTFH-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H2F26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880444 | |
| Record name | trans-1,2-Bis(perfluorohexyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56523-43-4, 51249-67-3 | |
| Record name | Bis(perfluoro-n-hexyl)-1,2-ethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056523434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,2-Bis(perfluorohexyl)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (7E)-7H,8H-Hexacosafluorotetradec-7-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



